![molecular formula C21H16N2O6 B1222250 10,11-Methylenedioxy-20(RS)-camptothecin CAS No. 94898-61-0](/img/structure/B1222250.png)
10,11-Methylenedioxy-20(RS)-camptothecin
Overview
Description
10,11-Methylenedioxy-20(RS)-camptothecin, also known as 7-METHYL-10,11-METHYLENEDIOXY-20(S)-CPT, is a chemical compound with the molecular formula C22H18N2O6 . It is a derivative of camptothecin, a type of quinoline alkaloid .
Molecular Structure Analysis
The molecular structure of 10,11-Methylenedioxy-20(RS)-camptothecin is described as 10h-1,3-dioxolo(4,5-g)pyrano(3’,4’:6,7)indolizino(1,2-b)quinoline-8,11(7h,13h)-dione, 7-ethyl . This indicates a complex structure with multiple rings and functional groups.Physical And Chemical Properties Analysis
The molecular weight of 10,11-Methylenedioxy-20(RS)-camptothecin is 406.3881 . Other physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available in the search results.Scientific Research Applications
DNA Topoisomerase I Inhibition
10,11-Methylenedioxy-20(RS)-camptothecin has been identified as a potent inhibitor of DNA topoisomerase I, an enzyme crucial for DNA replication and transcription. Studies have shown that this compound, along with its analogues, effectively stabilizes topoisomerase I-DNA cleavable complexes, which is directly proportional to its cytotoxicity and antitumor activity (Hsiang et al., 1989). Similarly, its efficacy in inducing DNA damage, specifically DNA single-strand breaks, has been correlated with its cytotoxic potency in human colon carcinoma cells (O'Connor et al., 1990).
Antitumor Efficacy
The antitumor efficacy of 10,11-methylenedioxy-camptothecin (FL118) and its derivatives has been extensively studied in various cancer models. Novel FL118 glycoside derivatives, designed to improve antitumor efficacy, showed significant activities in vitro and in vivo, particularly against prostate cancer cells. These derivatives were found to inhibit survivin expression and induce apoptosis and G2/M phase cell cycle arrest (Wu et al., 2019). Additionally, other studies have demonstrated the potential of 10,11-Methylenedioxy-20(RS)-camptothecin and its analogues in treating gliomas and other solid tumors due to their increased potency and stability (Sampath et al., 2003).
Pharmacokinetics and Cellular Uptake
Understanding the pharmacokinetics and cellular uptake mechanisms of 10,11-Methylenedioxy-20(RS)-camptothecin and its derivatives is crucial for optimizing their therapeutic potential. Investigations into the cellular uptake and transport of these compounds in different cell models, including 2D and 3D models, have shown variations in cytotoxicity and drug resistance patterns. For instance, the novel derivatives FL118 (10,11-methylenedioxy-20(S)-camptothecin) and 9-Q20 showed different uptake capacities and mechanisms in 2D and 3D cell models, highlighting the importance of these models in drug sensitivity and resistance studies (Weng et al., 2019).
properties
IUPAC Name |
5-ethyl-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(13),2,4(9),14,16,21,23-heptaene-6,10-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O6/c1-2-21(26)13-5-15-18-11(7-23(15)19(24)12(13)8-27-20(21)25)3-10-4-16-17(29-9-28-16)6-14(10)22-18/h3-6,26H,2,7-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPFYDENHBPRCTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=C6C(=CC5=C4)OCO6)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
10,11-Methylenedioxy-20(RS)-camptothecin |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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